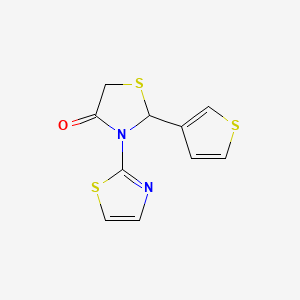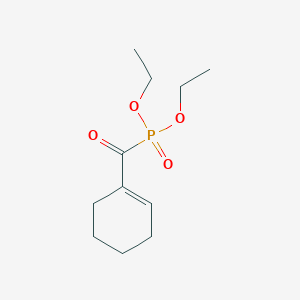
N-(1-Methylethyl)-N'-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea typically involves the reaction of isopropylamine with a suitable thiourea derivative. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Catalysts: Acid or base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction to form corresponding amines.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea may be used as a ligand in coordination chemistry or as a building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, this compound may be used in the development of new materials or as an additive in various formulations.
Wirkmechanismus
The mechanism of action of N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other thiourea derivatives with different substituents. Examples include:
- N-Phenyl-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea
- N-Methyl-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea
Uniqueness
The uniqueness of N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea lies in its specific structural features, such as the isopropyl group and the tetrahydropyranoimidazole moiety, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
100650-63-3 |
|---|---|
Molekularformel |
C11H18N4OS |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
1-propan-2-yl-3-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)thiourea |
InChI |
InChI=1S/C11H18N4OS/c1-7(2)15-11(17)12-5-9-10-8(3-4-16-9)13-6-14-10/h6-7,9H,3-5H2,1-2H3,(H,13,14)(H2,12,15,17) |
InChI-Schlüssel |
CMLAIDPHEOSDLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=S)NCC1C2=C(CCO1)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


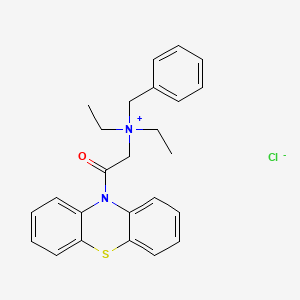
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

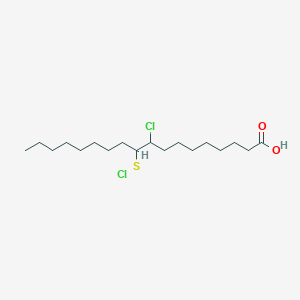
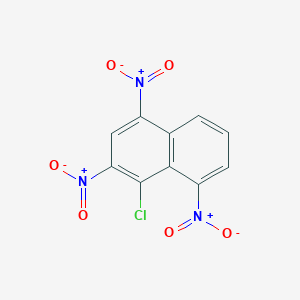

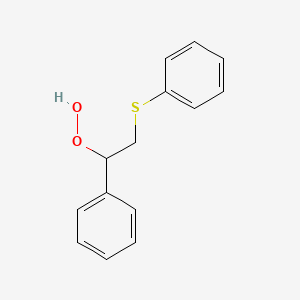
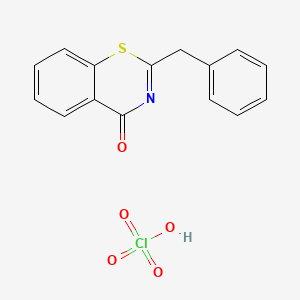

![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
